molecular formula C4H6F3NO2 B1390055 4,4,4-Trifluoro-3-hydroxybutanamide CAS No. 453-34-9

4,4,4-Trifluoro-3-hydroxybutanamide

Cat. No.: B1390055
CAS No.: 453-34-9
M. Wt: 157.09 g/mol
InChI Key: BISBCYIQXZYLBB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxybutanamide is an organic compound with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanamide structure, along with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trifluoro-3-hydroxybutanamide can be synthesized through the reaction of ethyl 4,4,4-trifluoro-3-hydroxybutanoate with aqueous ammonium in methanol. The reaction is typically carried out at room temperature overnight, resulting in a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this process feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4,4,4-trifluoro-3-oxobutanamide.

    Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxybutanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The hydroxyl and amide groups also contribute to its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxybutanoic acid
  • 4,4,4-Trifluoro-3-hydroxybutylamine
  • 4,4,4-Trifluoro-3-oxobutanamide

Uniqueness: 4,4,4-Trifluoro-3-hydroxybutanamide is unique due to its specific combination of functional groups and the presence of three fluorine atoms. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISBCYIQXZYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663071
Record name 4,4,4-Trifluoro-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-34-9
Record name 4,4,4-Trifluoro-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 4,4,4-trifluoro-3-hydroxybutanoate (3.0 g, 16.1 mmol) in MeOH (8 mL) was stirred with aqueous ammonium (16 mL) at room temperature overnight. The mixture was concentrated to afford 4,4,4-trifluoro-3-hydroxybutanamide (2.19 g, yield: 87.6%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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